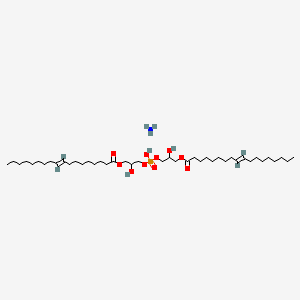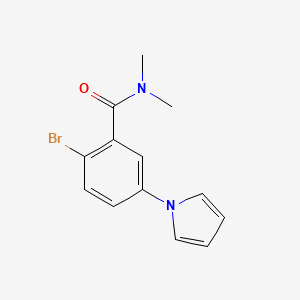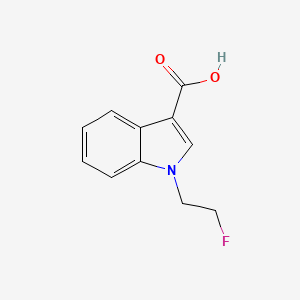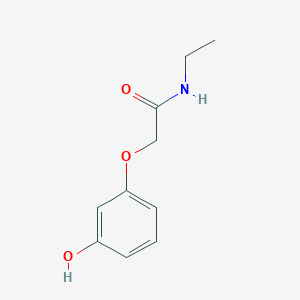
Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-1'-(3'-oleoyl-2'-hydroxy)-glycerol (ammonium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sn-(1-oleoyl-2-hydroxy)-glycerol-3-phospho-sn-3’-(1’-oleoyl-2’-hydroxy)-glycerol (ammonium salt): is a lysophospholipid, a class of lipids that play a crucial role in cell membrane structure and function. This compound is an analog of plasmalogen lysophosphatidylethanolamine and is known for its involvement in various biological processes, including lipid signaling and cellular responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sn-(1-oleoyl-2-hydroxy)-glycerol-3-phospho-sn-3’-(1’-oleoyl-2’-hydroxy)-glycerol (ammonium salt) typically involves the esterification of glycerol with oleic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the phospholipid structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing advanced techniques such as continuous flow reactors to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oleoyl chains, leading to the formation of hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can target the phosphoester bonds, potentially converting them into phosphite esters.
Substitution: The hydroxyl groups in the glycerol backbone can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides can facilitate substitution reactions.
Major Products:
Oxidation: Hydroperoxides and other oxidized lipids.
Reduction: Phosphite esters and reduced glycerol derivatives.
Substitution: Acylated glycerol phospholipids.
Applications De Recherche Scientifique
Chemistry: The compound is used in studies related to lipid biochemistry and membrane dynamics. Its unique structure makes it a valuable tool for investigating lipid-protein interactions and membrane fluidity .
Biology: In biological research, this lysophospholipid is utilized to study cellular signaling pathways, particularly those involving lipid mediators. It has been shown to induce transient increases in intracellular calcium levels, influencing various cellular processes .
Medicine: The compound’s role in modulating immune responses has been explored in medical research. It has been found to increase the production of interleukin-2 (IL-2) and interleukin-4 (IL-4) in certain immune cells, indicating its potential in immunotherapy .
Industry: In the pharmaceutical and cosmetic industries, this compound is used as an ingredient in formulations aimed at enhancing skin barrier function and hydration .
Mécanisme D'action
The mechanism of action of sn-(1-oleoyl-2-hydroxy)-glycerol-3-phospho-sn-3’-(1’-oleoyl-2’-hydroxy)-glycerol (ammonium salt) involves its interaction with lipid receptors and signaling pathways. It binds to lysophosphatidic acid receptors (LPA1), triggering a cascade of intracellular events that lead to changes in calcium levels and activation of downstream signaling molecules. This interaction influences various cellular functions, including proliferation, differentiation, and immune responses .
Comparaison Avec Des Composés Similaires
- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine
- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt)
- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphocholine
Comparison: While all these compounds share a similar glycerol backbone and oleoyl chain, their head groups differ, leading to distinct biological activities and applications. For example, 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine is primarily involved in membrane structure and signaling, whereas 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) acts as a potent LPA receptor agonist, influencing cell proliferation and survival .
Propriétés
Formule moléculaire |
C42H82NO10P |
|---|---|
Poids moléculaire |
792.1 g/mol |
Nom IUPAC |
azane;[2-hydroxy-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C42H79O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-35-39(43)37-51-53(47,48)52-38-40(44)36-50-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);1H3/b19-17+,20-18+; |
Clé InChI |
YRFISMFFADMBIY-ZGWGUCJNSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(O)COP(=O)(OCC(O)COC(=O)CCCCCCC/C=C/CCCCCCCC)O.N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B12070342.png)
![Methyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070344.png)

![4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine](/img/structure/B12070358.png)
![N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine](/img/structure/B12070376.png)







